molecular formula C8H5IS B1630299 5-Iodobenzo[b]thiophene CAS No. 20532-38-1

5-Iodobenzo[b]thiophene

Cat. No. B1630299
CAS RN: 20532-38-1
M. Wt: 260.1 g/mol
InChI Key: XVLLBRYWAUIDSJ-UHFFFAOYSA-N
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Description

5-Iodobenzo[b]thiophene is an aromatic organic compound with the molecular formula C₈H₅IS . It possesses an odor similar to naphthalene (mothballs) and occurs naturally as a constituent of petroleum-related deposits, such as lignite tar. Unlike its household counterpart, it lacks common everyday use. Additionally, there exists another isomer known as benzo[c]thiophene .


Synthesis Analysis

Several synthetic methods lead to the formation of substituted benzothiophenes, which serve as precursors for further reactions. One example involves the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide, resulting in benzothiophene with an alkyl substitution at position 2 . Thiourea can also be used as a reagent in place of sodium sulfide or potassium sulfide . Furthermore, a gold-catalyzed approach allows the synthesis of more complex 2,3-disubstituted benzothiophenes .


Molecular Structure Analysis

The molecular formula of 5-Iodobenzo[b]thiophene is C₈H₅IS . It consists of a five-membered ring containing one sulfur atom (heteroatom) . The structure of this compound is crucial for understanding its properties and reactivity.


Chemical Reactions Analysis

The condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses, are significant methods for obtaining thiophene derivatives . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, leading to aminothiophene derivatives . Additionally, the Paal–Knorr reaction utilizes phosphorus pentasulfide (P₄S₁₀) as a sulfurizing agent .


Physical And Chemical Properties Analysis

  • Flash Point : 110°C (230°F; 383 K)

Scientific Research Applications

Synthesis of Tubulin Binding Agents

5-Iodobenzo[b]thiophene has been utilized in the development of novel tubulin binding agents, which are critical in cancer therapy. A study by Flynn, Verdier-Pinard, and Hamel (2001) outlined a flexible, convergent approach to synthesize 2,3-disubstituted benzo[b]thiophenes, leading to the creation of these agents. This process involved the sequential coupling of o-bromoiodobenzenes with various compounds and further elaboration using palladium-mediated coupling and metalation techniques (Flynn, Verdier-Pinard, & Hamel, 2001).

Synthesis of Heterocycles

Chen and Flynn (2020) demonstrated the effectiveness of iodocyclisation in synthesizing 2-carboxy and sulfoxy-3-iodobenzo[b]thiophenes, which are important in creating heterocycles. This method overcame limitations associated with electronically resistant alkynes, providing a way to access these heterocycles efficiently (Chen & Flynn, 2020).

Generation of a Benzo[b]thiophene Library

Cho et al. (2009) and (2010) discussed the generation of a library using parallel syntheses of multi-substituted benzo[b]thiophenes. The process included the preparation of 3-iodobenzo[b]thiophenes from various alkynes and their further diversification using palladium-catalyzed chemistry. This research highlights the versatility of 5-iodobenzo[b]thiophene in synthesizing a wide range of derivatives (Cho et al., 2009), (Cho et al., 2010).

Synthesis of Polycyclic Compounds

The synthesis of reactive annellated dienes, which are crucial in creating polycyclic compounds, was demonstrated by Dyker and Kreher (1988). They utilized 2,3-bis(bromomethyl)-benzo[b]thiophene, leading to various cycloaddition reactions and yielding polycyclic compounds (Dyker & Kreher, 1988).

Bromination Reaction Selectivity

Wu et al. (2013) studied the bromination selectivity of 5-diarylamino-2-methylbenzo[b]thiophene, emphasizing the unique electron structure that influenced reaction selectivity. This research provides insight into the chemical behavior of benzo[b]thiophene derivatives and their potential applications in material science (Wu et al., 2013).

Safety And Hazards

  • Precautionary Statements : Avoid release into the environment. Dispose of contents/container in accordance with local regulations .

properties

IUPAC Name

5-iodo-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLLBRYWAUIDSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650134
Record name 5-Iodo-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodobenzo[b]thiophene

CAS RN

20532-38-1
Record name 5-Iodo-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
V Kozmík, A Henke, L Řehová, M Kurfürst… - Liquid …, 2011 - Taylor & Francis
In the continuation of our study on heterocyclic mesogens, the structural motif of a 2,5-disubstituted benzothiophene as the central unit was utilised to design novel liquid crystals. …
Number of citations: 8 www.tandfonline.com
ES Neiss - 1965 - search.proquest.com
ANALOGS OF BIOLOGICALLY ACTIVE INoor, Page 1 65-10,871 NEISS, Edward Samuel, 1933- THE SYNTHESES OF BENZO(b)TopN; ANALOGS OF BIOLOGICALLY ACTIVE INoor, …
Number of citations: 2 search.proquest.com
Y Zhai, X Chen, W Zhou, M Fan, Y Lai… - The Journal of Organic …, 2017 - ACS Publications
Diaryl formation is achieved by coupling phenols and (hetero)aryl halides under the catalysis of CuI/N,N′-bis(2-phenylphenyl) oxalamide (BPPO) or CuI/N-(2-phenylphenyl)-N′-…
Number of citations: 50 pubs.acs.org

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